![molecular formula C9H16N2O B038426 1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) CAS No. 115238-28-3](/img/structure/B38426.png)
1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxamide, octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is a derivative of indole and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxamide, octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. Additionally, this compound has been reported to exhibit antibacterial activity by inhibiting the activity of bacterial DNA gyrase.
Biochemical and Physiological Effects:
1H-Indole-2-carboxamide, octahydro, [2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been reported to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. It has also been shown to exhibit antibacterial activity by inhibiting the activity of bacterial DNA gyrase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Indole-2-carboxamide, octahydro, [2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) in lab experiments include its potential applications in scientific research, its ability to inhibit the growth of cancer cells, and its broad-spectrum antimicrobial activity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several future directions for the study of 1H-Indole-2-carboxamide, octahydro, [2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI). These include the synthesis of new derivatives with improved biological activities, the study of the mechanism of action of this compound, and the development of new therapeutic agents based on this compound. Additionally, the potential use of this compound as a starting material for the synthesis of other indole derivatives with potential biological activities should be explored.
Conclusion:
In conclusion, 1H-Indole-2-carboxamide, octahydro, [2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) is a chemical compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been reported to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurological disorders. However, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent.
Métodos De Síntesis
1H-Indole-2-carboxamide, octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) can be synthesized using various methods. One of the commonly used methods is the reaction between indole-2-carboxylic acid and sodium borohydride in the presence of acetic acid. This reaction leads to the formation of the desired compound in good yields. Other methods involve the use of different reducing agents such as lithium aluminum hydride and sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxamide, octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) has potential applications in scientific research. This compound has been reported to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been used as a starting material for the synthesis of other indole derivatives with potential biological activities.
Propiedades
Número CAS |
115238-28-3 |
|---|---|
Fórmula molecular |
C9H16N2O |
Peso molecular |
168.24 g/mol |
Nombre IUPAC |
(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C9H16N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h6-8,11H,1-5H2,(H2,10,12)/t6-,7-,8-/m0/s1 |
Clave InChI |
LGNJUPFFTXYXON-FXQIFTODSA-N |
SMILES isomérico |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(=O)N |
SMILES |
C1CCC2C(C1)CC(N2)C(=O)N |
SMILES canónico |
C1CCC2C(C1)CC(N2)C(=O)N |
Sinónimos |
1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)
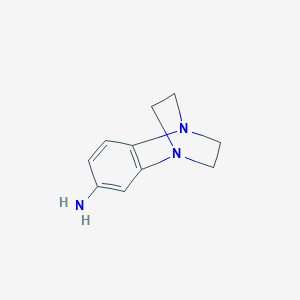
![Naphtho[1,2-b]fluoranthene](/img/structure/B38346.png)


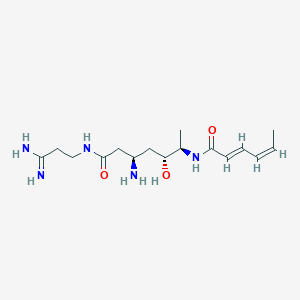
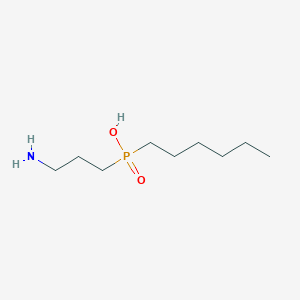



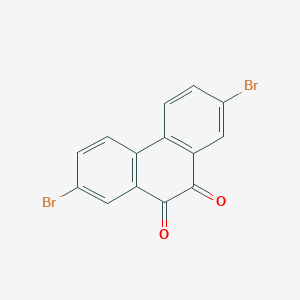
![1-Ethyl-6-fluoro-7-morpholin-4-YL-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B38375.png)
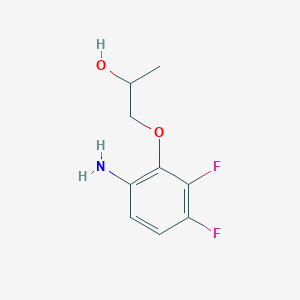
![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)